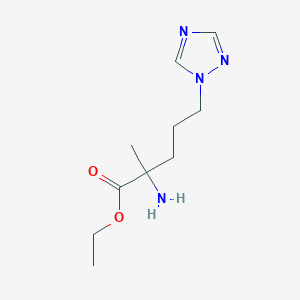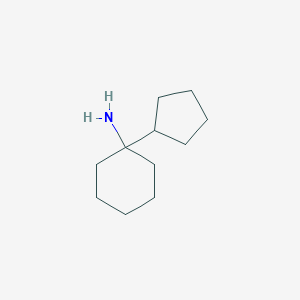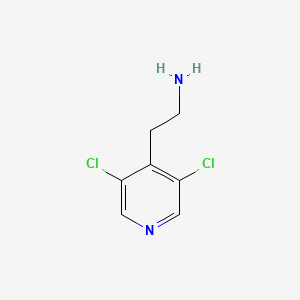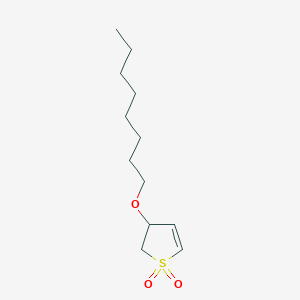
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Introduction of the Octyloxy Group: The octyloxy group can be introduced via nucleophilic substitution reactions.
Oxidation to 1,1-Dioxide: The final step involves the oxidation of the thiophene sulfur to a 1,1-dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide back to the thiophene or partially reduced forms.
Substitution: The octyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiophene or partially reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide: Similar structure with a decyloxy group instead of an octyloxy group.
1,2,4-Benzothiadiazine 1,1-dioxide: A different heterocyclic system with similar sulfur dioxide functionality.
Uniqueness
3-(Octyloxy)-2,3-dihydrothiophene 1,1-dioxide is unique due to its specific combination of the octyloxy group and the thiophene 1,1-dioxide structure.
Eigenschaften
Molekularformel |
C12H22O3S |
|---|---|
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
3-octoxy-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H22O3S/c1-2-3-4-5-6-7-9-15-12-8-10-16(13,14)11-12/h8,10,12H,2-7,9,11H2,1H3 |
InChI-Schlüssel |
BWHTUHWTDRPLAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1CS(=O)(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





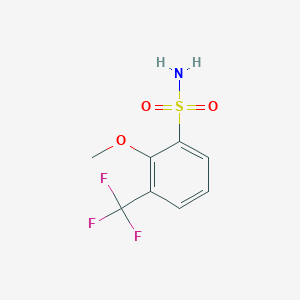

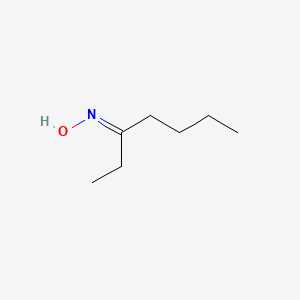

![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)
